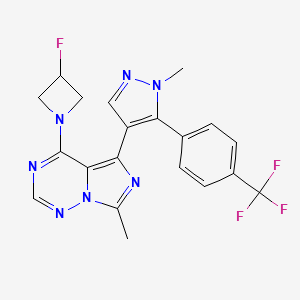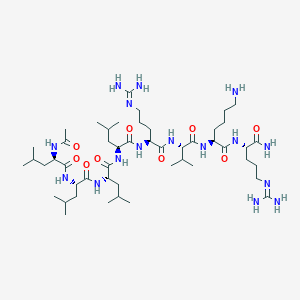![molecular formula C37H38N2O10 B10780009 [(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate](/img/structure/B10780009.png)
[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHEMBL2334539 est un composé bioactif présentant des propriétés de type médicament. Il fait partie de la base de données ChEMBL, une ressource manuellement conservée qui intègre des données chimiques, de bioactivité et génomiques pour faciliter la découverte de médicaments . Malheureusement, des informations spécifiques sur son nom commun ou d'autres alias ne sont pas facilement disponibles.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour CHEMBL2334539 ne sont pas explicitement documentées dans les sources disponibles. il est essentiel de noter que les méthodes de production industrielle peuvent impliquer une optimisation pour la mise à l'échelle, la rentabilité et la sécurité.
Analyse Des Réactions Chimiques
CHEMBL2334539 subit probablement diverses réactions chimiques. Bien que des détails spécifiques manquent, nous pouvons discuter des types de réactions générales :
Oxydation et réduction : Ces réactions impliquent le gain ou la perte d'électrons. Les réactifs courants comprennent les agents oxydants (par exemple, le permanganate de potassium) et les agents réducteurs (par exemple, le borohydrure de sodium).
Réactions de substitution : CHEMBL2334539 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Des exemples incluent la substitution nucléophile (SN1 et SN2) et la substitution électrophile aromatique.
Produits majeurs : Sans données spécifiques, nous ne pouvons pas identifier les principaux produits formés à partir de ces réactions.
4. Applications de la recherche scientifique
Les applications de CHEMBL2334539 couvrent divers domaines scientifiques :
Chimie : Les chercheurs peuvent explorer sa réactivité, sa stabilité et son potentiel en tant que bloc de construction pour des molécules plus complexes.
Biologie : L'étude de ses interactions avec les macromolécules biologiques (par exemple, les protéines, les acides nucléiques) pourrait révéler son rôle dans les processus cellulaires.
Médecine : La compréhension de ses propriétés pharmacologiques peut conduire au développement de médicaments.
Industrie : CHEMBL2334539 pourrait trouver des applications en science des matériaux, en catalyse ou dans d'autres processus industriels.
5. Mécanisme d'action
Malheureusement, le mécanisme précis par lequel CHEMBL2334539 exerce ses effets reste non divulgué. les chercheurs étudieraient probablement ses cibles moléculaires (par exemple, les récepteurs, les enzymes) et les voies de signalisation associées.
Applications De Recherche Scientifique
CHEMBL2334539’s applications span various scientific fields:
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its role in cellular processes.
Medicine: Understanding its pharmacological properties may lead to drug development.
Industry: CHEMBL2334539 might find applications in materials science, catalysis, or other industrial processes.
Mécanisme D'action
Unfortunately, the precise mechanism by which CHEMBL2334539 exerts its effects remains undisclosed. researchers would likely investigate its molecular targets (e.g., receptors, enzymes) and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Bien que je n'aie pas de liste directe de composés similaires, les chercheurs compareraient CHEMBL2334539 à des molécules structurellement apparentées. Son caractère unique pourrait résider dans des groupes fonctionnels spécifiques, la stéréochimie ou d'autres caractéristiques.
Propriétés
Formule moléculaire |
C37H38N2O10 |
|---|---|
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate |
InChI |
InChI=1S/C37H38N2O10/c1-20(40)45-19-36(4)27-16-29(48-33(43)23-10-8-22(17-38)9-11-23)37(5)32(35(27,3)13-12-28(36)46-21(2)41)31(42)30-26(49-37)15-25(47-34(30)44)24-7-6-14-39-18-24/h6-11,14-15,18,27-29,31-32,42H,12-13,16,19H2,1-5H3/t27-,28+,29+,31+,32-,35+,36+,37-/m1/s1 |
Clé InChI |
HBSJDWOXHMSOQS-ZRPSWOMSSA-N |
SMILES isomérique |
CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=C(C=C6)C#N)C)OC(=O)C)C |
SMILES canonique |
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C6=CC=C(C=C6)C#N)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
![8-[[3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one](/img/structure/B10779967.png)
![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B10779983.png)
![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
![(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B10779999.png)
![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)



